1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol
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Overview
Description
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a chemical compound with the molecular formula C18H21NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features both benzyl and hydroxyphenyl groups.
Preparation Methods
The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol typically involves the reaction of 1-benzylpiperidin-4-one with a suitable phenol derivative under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction proceeds under mild conditions, yielding the desired product in good yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the benzyl group to a methyl group.
Substitution: The benzyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group typically yields a ketone, while reduction of the benzyl group can yield a methyl derivative .
Scientific Research Applications
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including its role as a receptor antagonist in various biochemical pathways.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells. This interaction is mediated by the compound’s ability to form strong salt-bridge interactions with the receptor, effectively blocking the virus’s entry pathway .
Comparison with Similar Compounds
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-4-hydroxypiperidine: Similar in structure but lacks the hydroxyphenyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-4-piperidone:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17-9-5-4-8-16(17)18(21)10-12-19(13-11-18)14-15-6-2-1-3-7-15/h1-9,20-21H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEPYDZORNOKCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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